5-ethoxy-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide
Description
The compound 5-ethoxy-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is a benzofuran-derived carboxamide featuring a 5-ethoxy group, a 2-methyl substituent on the benzofuran core, and an N-linked 2-methoxyphenyl moiety. Benzofuran carboxamides are of interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial effects .
Properties
Molecular Formula |
C19H19NO4 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
5-ethoxy-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C19H19NO4/c1-4-23-13-9-10-16-14(11-13)18(12(2)24-16)19(21)20-15-7-5-6-8-17(15)22-3/h5-11H,4H2,1-3H3,(H,20,21) |
InChI Key |
OTRKQPNJOAIAHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=CC=C3OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and ethyl acetoacetate, under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using 2-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate product with an appropriate amine, such as methylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-ethoxy-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethoxy-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
(a) 5-ethoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide
- Key Differences : The methoxy group on the phenyl ring is at the para position (4-methoxy) instead of the ortho position (2-methoxy) in the target compound.
- Molecular Properties: Molecular weight: 325.36 g/mol logP: 4.30 (indicative of high lipophilicity) Hydrogen bond donors/acceptors: 1/5 Polar surface area: 45.94 Ų (suggests moderate solubility) .
(b) 5-ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide
- Key Differences : The phenyl ring is substituted with a 4-(N-methylacetamido) group instead of 2-methoxy, and the benzofuran core has a 2-phenyl substituent instead of 2-methyl.
- Molecular Properties :
(c) 5-Cyclopropyl-2-(4-fluorophenyl)-6-iodo-N-methylbenzofuran-3-carboxamide
- Key Differences : Substituents include a cyclopropyl group at position 5, a 4-fluorophenyl at position 2, and an iodo at position 4. The carboxamide is N-methylated.
- Synthetic Relevance : Demonstrates the feasibility of introducing halogens (e.g., iodine) and aryl groups to modulate electronic and steric properties .
Physicochemical and Pharmacokinetic Trends
Table 1: Comparative Analysis of Benzofuran Carboxamides
- Substituent Effects:
- Ortho vs.
- Halogenation : Iodo or fluoro substituents (e.g., in ) enhance molecular weight and polarizability, which could improve target affinity but increase metabolic stability concerns.
Biological Activity
5-ethoxy-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is a novel compound within the benzofuran class, known for its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a benzofuran core substituted with an ethoxy group , a methoxy group on the phenyl moiety, and a carboxamide functional group . These structural elements contribute to its unique chemical reactivity and biological properties.
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer potential. For instance, studies have shown that compounds similar to 5-ethoxy-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide can inhibit the growth of various cancer cell lines, including ovarian and lung cancers. The mechanism of action is believed to involve the inhibition of critical enzymes and receptors involved in tumor proliferation.
Table 1: Anticancer Activity Comparison
Antimicrobial Activity
Benzofuran derivatives have also been explored for their antimicrobial properties. The compound has shown promising results against various bacterial strains, with some derivatives exhibiting low minimum inhibitory concentrations (MICs).
Table 2: Antimicrobial Activity
| Compound Name | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| 5-ethoxy-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide | M. tuberculosis H37Rv | TBD | |
| Benzofuran derivative X | E. coli | 0.78 - 6.25 |
The exact mechanisms by which 5-ethoxy-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide exerts its biological effects are still under investigation. Preliminary findings suggest:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Interaction: Potential interactions with cell surface receptors that mediate growth factor signaling.
Case Studies and Research Findings
Several studies have highlighted the potential of benzofuran derivatives in drug development:
- Study on Anticancer Properties: A recent study evaluated the cytotoxic effects of various benzofuran derivatives against the A549 lung cancer cell line, demonstrating that certain modifications to the benzofuran structure significantly enhanced anticancer activity.
- Antimycobacterial Screening: Another study screened a series of benzofuran compounds for activity against M. tuberculosis, revealing that specific substitutions improved efficacy while maintaining low toxicity to mammalian cells.
Q & A
Q. What are the recommended synthetic pathways for 5-ethoxy-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the formation of the benzofuran core followed by functionalization of the carboxamide and ethoxy/methoxy substituents. Key steps include:
- Benzofuran ring construction : Cyclization of substituted phenols with appropriate ketones or aldehydes under acid catalysis .
- Amide coupling : Reaction of the benzofuran-3-carboxylic acid derivative with 2-methoxyaniline using coupling agents like EDCl/HOBt or DCC .
- Optimization : Adjusting solvent polarity (e.g., DMF for solubility), temperature (60–80°C for amidation), and catalyst loading (e.g., 1.2 eq. EDCl) improves yields. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. What analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when characterizing this compound?
- Methodological Answer : Contradictions in NMR or MS data often arise from tautomerism, impurities, or stereochemical ambiguity. Strategies include:
Q. What in silico strategies are recommended for predicting the pharmacological activity of this benzofuran derivative?
- Methodological Answer : Computational approaches include:
- Molecular docking : Screen against targets like COX-2 or kinases (PDB IDs: 5KIR, 1M17) using AutoDock Vina. Focus on hydrogen bonding with methoxy/ethoxy groups .
- QSAR modeling : Train models on benzofuran bioactivity datasets (e.g., ChEMBL) using descriptors like logP, polar surface area, and H-bond acceptors .
- MD simulations : Assess binding stability (10–100 ns trajectories) in explicit solvent (e.g., TIP3P water) .
Q. How do structural modifications at specific positions (e.g., ethoxy vs methoxy) influence the compound's bioactivity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
- Experimental validation : Synthesize analogs (e.g., 5-methoxy variant) and test in enzyme inhibition assays .
Q. What experimental approaches are used to investigate the metabolic pathways of this compound in preclinical models?
- Methodological Answer :
- In vitro assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Analyze metabolites via LC-MS/MS (Q-TOF preferred) .
- Radiolabeling : Synthesize 14C-labeled compound at the ethoxy group to track metabolic cleavage .
- In vivo studies : Administer to rodent models, collect plasma/urine, and identify phase I/II metabolites (e.g., glucuronidation at the benzofuran hydroxyl) .
Notes on Evidence Utilization
- Synthesis protocols and analytical methods are derived from multi-step routes in benzofuran carboxamides .
- Pharmacological predictions leverage structural analogs with reported activities (e.g., COX-2 inhibition in ) .
- Contradictions in reaction yields (e.g., vs. 10) highlight the need for condition-specific optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
